Autoinducer-2

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

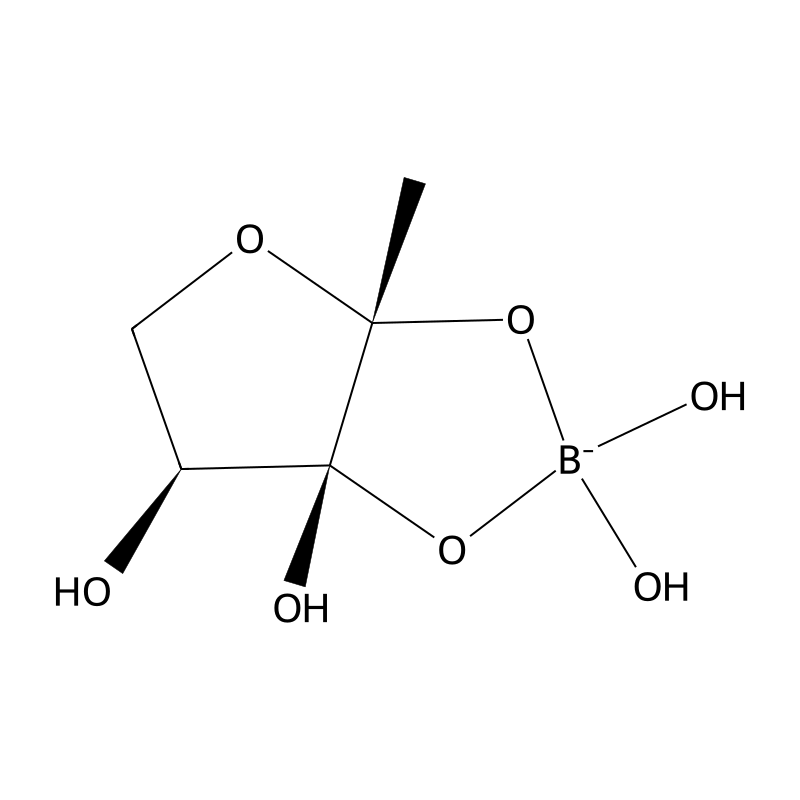

Autoinducer-2 is a signaling molecule involved in quorum sensing, a process that allows bacteria to communicate and coordinate their behavior based on population density. First identified in the marine bacterium Vibrio harveyi, Autoinducer-2 is recognized by a diverse range of Gram-negative and Gram-positive bacteria. Its chemical structure can be described as a furanosyl borate diester or tetrahydroxy furan, which incorporates boron—making it one of the few known biomolecules to do so . The production of Autoinducer-2 occurs through the enzymatic reaction of 4,5-dihydroxy-2,3-pentanedione with boric acid, and it plays a crucial role in interspecies communication among bacteria .

The synthesis of Autoinducer-2 begins with the enzyme LuxS, which catalyzes the conversion of S-ribosylhomocysteine to homocysteine while producing 4,5-dihydroxy-2,3-pentanedione (DPD) as a byproduct. DPD can then react with boric acid to form Autoinducer-2. This reaction pathway illustrates how Autoinducer-2 is not merely a signaling molecule but also a product of primary metabolism in bacteria . The chemical transformations involved include:

- Conversion of S-ribosylhomocysteine to homocysteine: This step is catalyzed by LuxS.

- Formation of DPD: As a byproduct of the above reaction.

- Reaction with boric acid: DPD reacts with boric acid to yield Autoinducer-2.

Autoinducer-2 serves as a universal signaling molecule that mediates both intra- and interspecies communication among bacteria. Upon entering a bacterial cell, Autoinducer-2 is phosphorylated by the LsrK enzyme, leading to the activation of gene expression associated with various behaviors such as biofilm formation, virulence factor production, and bioluminescence . The signaling pathway is initiated when Autoinducer-2 binds to specific receptors (e.g., LuxPQ), which trigger downstream responses that alter gene expression based on population density .

Several methods exist for synthesizing Autoinducer-2 and its precursors:

- Enzymatic Synthesis: Using LuxS enzyme to produce DPD from S-ribosylhomocysteine, followed by reaction with boric acid.

- Chemical Synthesis: Various synthetic routes have been developed, including:

These synthetic approaches are critical for studying Autoinducer-2's biological roles and potential applications.

Autoinducer-2 has several applications in microbiology and biotechnology:

- Quorum Sensing Research: Understanding bacterial communication mechanisms.

- Inhibition Studies: Developing inhibitors that target quorum sensing pathways to combat bacterial infections.

- Biofilm Control: Investigating how modulation of Autoinducer-2 signaling can influence biofilm formation in clinical settings .

- Cross-Kingdom Communication: Exploring its role in interactions between mammalian cells and gut microbiota, potentially aiding in epithelial healing processes .

Research has shown that Autoinducer-2 interacts with various receptors across different bacterial species. For instance:

- LuxPQ System: In Vibrio harveyi, binding of Autoinducer-2 activates the LuxQ histidine kinase, regulating gene expression related to bioluminescence and other phenotypes .

- Lsr Transport System: In Enterobacteriaceae, Autoinducer-2 is actively transported into cells via the Lsr ABC-type transporter system, leading to further phosphorylation and subsequent gene activation .

- Chemotaxis Responses: Studies indicate that certain bacteria exhibit chemotactic responses towards Autoinducer-2, enhancing their ability to form biofilms under specific conditions .

These interactions highlight the versatility and importance of Autoinducer-2 in bacterial ecology.

LuxS-Dependent Production Mechanism

The primary biosynthetic pathway for Autoinducer-2 centers on the enzyme S-ribosylhomocysteine lyase, commonly known as LuxS, which catalyzes the final and crucial step in the formation of the Autoinducer-2 precursor molecule [1] [6]. This enzyme functions as a homodimeric iron-dependent metalloenzyme containing two identical tetrahedral metal-binding sites, each coordinated by two histidines, a cysteine, and a solvent molecule [28] [30].

The LuxS-catalyzed reaction involves the cleavage of the thioether linkage in S-ribosylhomocysteine to produce L-homocysteine and 4,5-dihydroxy-2,3-pentanedione [8] [9]. This reaction represents a mechanistically complex transformation that requires the presence of a ferrous iron cofactor, contrary to early assumptions that zinc served as the native metal ion [29]. The enzymatic mechanism proceeds through an intramolecular redox reaction where the metal ion catalyzes the migration of the carbonyl group from the C-1 position to the C-3 position of the ribose moiety [9] [14].

Research utilizing 13C nuclear magnetic resonance spectroscopy has revealed the presence of 2-ketone and 3-ketone intermediates during the catalytic process [14]. The reaction mechanism involves initial formation of a 2-ketone intermediate through metal-catalyzed aldose-ketose isomerization, followed by a second isomerization that shifts the carbonyl group to the C-3 position [10]. Subsequent β-elimination at the C-4 and C-5 positions completes the reaction, releasing homocysteine and producing 4,5-dihydroxy-2,3-pentanedione [9] [14].

The crystal structure analysis of LuxS has identified critical catalytic residues, particularly Glu-57 and Cys-84, which function as general acids and bases during the isomerization and elimination reactions [10] [29]. Site-directed mutagenesis studies have confirmed that these residues are essential for catalytic activity [29]. The Co(II)-substituted LuxS undergoes dramatic spectroscopic changes during catalysis, providing direct evidence for the metal ion's involvement in the reaction mechanism [29].

Role of Pfs and SAM in the Activated Methyl Cycle

The biosynthesis of Autoinducer-2 is intimately connected to the activated methyl cycle, a fundamental metabolic pathway responsible for recycling S-adenosylmethionine in bacterial cells [3] [7]. The enzyme S-adenosylhomocysteine nucleosidase, designated as Pfs, plays a critical upstream role by catalyzing the conversion of S-adenosylhomocysteine to S-ribosylhomocysteine, which subsequently serves as the substrate for LuxS [7] [25].

S-adenosylmethionine functions as the primary methyl donor in cellular methylation reactions, and following methyl group transfer, it is converted to S-adenosylhomocysteine [13]. In most bacterial species, the activated methyl cycle employs a two-step mechanism where Pfs first hydrolyzes S-adenosylhomocysteine to produce S-ribosylhomocysteine and adenine, followed by LuxS-mediated cleavage to generate homocysteine and the Autoinducer-2 precursor [3] [7].

The significance of Pfs extends beyond its role in Autoinducer-2 biosynthesis, as this enzyme is essential for preventing the toxic accumulation of S-adenosylhomocysteine in bacterial cells [25]. Studies using defined Pfs deletion mutants have demonstrated that this enzyme is crucial for bacterial growth in minimal medium and for virulence in animal models [25]. Mass spectrometry analysis has revealed substantial accumulation of S-adenosylhomocysteine in Pfs-deficient strains, confirming the enzyme's critical role in detoxification [25].

The activated methyl cycle exhibits two primary variants across different bacterial species [12]. The first pathway, predominantly found in prokaryotes, utilizes the Pfs and LuxS enzyme pair for S-adenosylhomocysteine processing [12]. The second pathway, more common in eukaryotes but also present in some bacteria, employs S-adenosylhomocysteine hydrolase to convert S-adenosylhomocysteine directly to homocysteine in a single enzymatic step [5] [12].

Comparative genomic analysis has revealed the distribution of these alternative pathways correlates with phylogenetic relationships [1]. Environmental bacteria and some plant and animal pathogens, including Caulobacter, Pseudomonas, Xanthomonas, Rhizobium, and Brucella species, utilize the direct S-adenosylhomocysteine hydrolase pathway [7]. In contrast, the majority of pathogenic bacteria employ the two-step Pfs and LuxS pathway, which simultaneously accomplishes S-adenosylhomocysteine detoxification and Autoinducer-2 production [7].

Non-Canonical Biosynthetic Routes

Recent investigations have identified alternative pathways for Autoinducer-2 formation that operate independently of the canonical LuxS-dependent mechanism [5] [16] [20]. These non-canonical routes represent significant departures from the established biosynthetic paradigm and suggest greater complexity in Autoinducer-2 production than previously recognized.

One notable alternative pathway involves the spontaneous conversion of ribulose-5-phosphate to 4,5-dihydroxy-2,3-pentanedione [20]. This LuxS-independent mechanism has been demonstrated both in vitro and in bacterial strains with specific metabolic perturbations [20]. The spontaneous transformation occurs through chemical rearrangement of ribulose-5-phosphate, ultimately yielding the same precursor molecule that can subsequently form active Autoinducer-2 [20].

Experimental evidence for LuxS-independent Autoinducer-2 formation has been obtained using luxS-deficient bacterial extracts supplemented with adenosine [16]. These studies revealed that soluble cell extracts retained the ability to produce Autoinducer-2 activity even in the absence of functional LuxS protein [16]. High-performance liquid chromatography analysis confirmed that purified Pfs and LuxS enzymes alone could not metabolize adenosine to produce Autoinducer-2, indicating the involvement of additional cellular components [16].

Carbon flux alterations in Escherichia coli luxS mutants have also been associated with LuxS-independent Autoinducer-2 production [5]. These observations suggest that metabolic perturbations can redirect cellular metabolism toward alternative biosynthetic routes [5]. The contribution and biological relevance of these alternative pathways remain subjects of ongoing investigation, particularly regarding their quantitative significance compared to the canonical LuxS-dependent route [5].

Species-Specific Variations in LuxS Activity

Substantial variations in LuxS enzyme activity and regulation exist across different bacterial species, reflecting evolutionary adaptations to diverse ecological niches and metabolic requirements [4] [18] [21]. These species-specific differences manifest in multiple aspects of LuxS function, including enzymatic activity levels, post-translational modifications, and regulatory mechanisms.

In Staphylococcus aureus, LuxS undergoes post-translational phosphorylation by the serine/threonine kinase Stk1 at threonine residue 14 [4] [21]. This phosphorylation event results in complete abolition of enzymatic activity, providing a novel regulatory mechanism for controlling Autoinducer-2 production [21] [22]. The phosphorylation site is highly conserved across many LuxS homologues, suggesting this regulatory mechanism may be widespread among bacterial species [5].

Campylobacter jejuni exhibits particularly interesting LuxS variations, with naturally occurring strains displaying dramatically different Autoinducer-2 production capacities [5] [18]. A point mutation converting glycine 92 to aspartic acid reduces LuxS activity by 100-fold compared to the wild-type enzyme [5]. This mutation affects a conserved amino acid position, and site-directed mutagenesis studies have confirmed that reversion fully restores Autoinducer-2 production [5].

The following table summarizes key species-specific variations in LuxS activity and regulation:

| Species | Specific Variation | Effect on Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Threonine 14 phosphorylation | Complete activity abolition | [4] [21] |

| Campylobacter jejuni | Glycine 92 to aspartic acid mutation | 100-fold activity reduction | [5] [18] |

| Streptococcus suis | Phenylalanine 80 and histidine 87 variations | Altered catalytic efficiency | [41] |

| Bifidobacterium longum | Serine/threonine phosphorylation | Unknown specific effects | [5] |

Streptococcus suis demonstrates additional species-specific features with unique amino acid residues at positions 80 and 87 near the substrate binding site [41]. Site-directed mutagenesis studies have confirmed that these residues significantly affect catalytic activity and influence Autoinducer-2 production in vivo [41]. The single and double amino acid variants show decreased Autoinducer-2 production and reduced biofilm formation compared to the parent strain [41].

Marine Vibrio species isolated from sponge-associated bacterial communities exhibit novel LuxS sequence diversity, extending the known genetic variation within this enzyme family [45]. All examined Vibrio isolates from marine sponges possessed luxS genes and demonstrated Autoinducer-2 activity, but phylogenetic analysis revealed a previously uncharacterized group of luxS sequences [45].

Species-specific differences also extend to the cellular context in which LuxS operates [17] [42]. In Streptococcus pneumoniae, LuxS effects on gene expression are observed early in the growth phase rather than at high cell density, contrasting with typical quorum sensing paradigms [17]. Staphylococcus epidermidis shows increased biofilm formation in luxS mutants, opposite to the pattern observed in many other bacterial species [42].

Wikipedia

Dates

Gutierrez et al. Transition state analogs of 5\'-methylthioadenosine nucleosidase disrupt quorum sensing Nature Chemical Biology, doi: 10.1038/nchembio.153, published online 8 March 2009 http://www.nature.com/naturechemicalbiology

Kelly et al. The Vibrio cholerae quorum-sensing autoinducer CAI-1: analysis of the biosynthetic enzyme CqsA. Nature Chemical Biology, doi: 10.1038/nchembio.237, published online 18 October 2009 http://www.nature.com/naturechemicalbiology

Gardner et al. Sugar synthesis in a protocellular model leads to a cell signalling response in bacteria. Nature Chemistry, doi: 10.1038/nchem.296, published online 24 July 2009. http://www.nature.com/naturechemistry

Chen X; Schauder S; Potier N; Van Dorsselaer A; Pelczer I; Bassler BL; Hughson FM; Structural identification of a bacterial quorum-sensing signal containing boron., Nature, 4156871, 545-549. DOI:10.1038/415545a PMID:11823863

Explore Compound Types